molecular formula C10H8Cl4FeP2 10* B1146326 1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE CAS No. 142691-70-1

1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE

Cat. No. B1146326
M. Wt: 387.78
InChI Key:
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Description

Synthesis Analysis

1,1'-Bis(dichlorophosphino)ferrocene and related compounds can be synthesized through various methods, including the reaction of dichlorophosphino groups with ferrocene derivatives. A general method involves the preparation of metallocenes by reacting N,N-dimethylamino-cyclopentadienyllithium with metal chlorides (Stahl et al., 1984). This method highlights the influence of substituents on the redox potential of ferrocene derivatives, demonstrating the versatility in synthesizing functionalized ferrocene compounds.

Molecular Structure Analysis

The molecular structure of ferrocene derivatives, including those with dichlorophosphino groups, is often characterized by X-ray crystallography. For instance, the structure of 1,1'-bis(diphenylphosphino)ferrocene complexes has been determined, revealing a distorted trigonal bipyramidal geometry around the central iron atom with phosphorus atoms occupying axial and equatorial positions (Kim et al., 1990). This structural insight is crucial for understanding the chemical reactivity and properties of these compounds.

Chemical Reactions and Properties

Ferrocene derivatives, including 1,1'-bis(dichlorophosphino)ferrocene, are known for their ability to act as ligands in catalytic reactions. For example, dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) has been found effective in cross-coupling reactions, offering high yields of the desired products (Hayashi et al., 1979). These reactions underscore the significant role of ferrocene derivatives in modern synthetic chemistry.

Physical Properties Analysis

The physical properties of 1,1'-bis(dichlorophosphino)ferrocene derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. The study of these properties is essential for their application in various chemical processes. For instance, the electrochemical behavior of 1,1'-bis(dicyclohexylphosphino)ferrocene was examined, revealing complex oxidation processes that are crucial for their use in catalysis (Hagopian et al., 2006).

Scientific Research Applications

1. Formation of Fe-Pd Dative Bonds

1,1'-Bis(diphenylphosphino)ferrocenes, a related compound to 1,1'-bis(dichlorophosphino)ferrocene, have been used to react with certain palladium complexes, forming complexes with Fe-Pd dative bonds. These complexes have been confirmed through spectral data analysis, indicating their potential use in the study of metal-metal interactions and coordination chemistry (Sato, Sekino, & Akabori, 1988).

2. Catalysis in Organic Reactions

1,1'-Bis(diphenylphosphino)ferrocene derivatives have been used as catalysts in various organic reactions. For instance, they catalyze the carbonylation of ethylene in different solvents, showcasing their versatility in organic synthesis (Bianchini, Meli, Oberhauser, Parisel, Passaglia, Ciardelli, Gusev, Kalsin, & Vologdin, 2005). Additionally, they have been effective in the synthesis of benzimidazoles via a hydrogen-transfer strategy, demonstrating good functional group tolerance (Li, Hu, Tong, Pan, Miao, & Han, 2016).

3. Use in Synthesis of Polythia[n]ferrocenophanes

The synthesis of polythia[n]ferrocenophanes, which are macrocyclic polysulfide ligands containing a ferrocene nucleus, involves reactions with 1,1'-bis(chloroethylthio)ferrocene, a compound similar to 1,1'-bis(dichlorophosphino)ferrocene. These reactions lead to various polythia[n]ferrocenophanes, indicating potential applications in the creation of complex organometallic structures (Sato, Tanaka, Ebine, & Akabori, 1984).

Safety And Hazards

1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to handle the compound with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

1,1’-BIS(DICHLOROPHOSPHINO)FERROCENE is increasingly being used in the synthesis and matrix of 21st-century materials . Its applications are expected to grow in the future, particularly in the field of functional molecular materials .

properties

CAS RN

142691-70-1

Product Name

1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE

Molecular Formula

C10H8Cl4FeP2 10*

Molecular Weight

387.78

Origin of Product

United States

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